molecular formula C15H21FOSi B1407724 Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane CAS No. 1400760-19-1

Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane

Cat. No.: B1407724
CAS No.: 1400760-19-1
M. Wt: 264.41 g/mol
InChI Key: CCKAHJODDXKYSN-UHFFFAOYSA-N
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Description

Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane: is a chemical compound with the molecular formula C15H21FOSi and a molecular weight of 264.41 g/mol . This compound is used in various scientific experiments and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane typically involves the reaction of 3-ethynyl-2-fluorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like with a or can be employed.

    Substitution: Nucleophiles such as or can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as or .

    Reduction: Formation of or .

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling .

    Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the ethynyl and fluorobenzyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(3-ethynylbenzyl)oxy]dimethylsilane
  • Tert-butyl[(3-fluorobenzyl)oxy]dimethylsilane
  • Tert-butyl[(2-ethynyl-3-fluorobenzyl)oxy]dimethylsilane

Uniqueness

Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane is unique due to the presence of both the ethynyl and fluorobenzyl groups, which provide it with distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules.

Biological Activity

Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane is a silane compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H17FOSi
  • Molecular Weight : 236.35 g/mol
  • CAS Number : 1400760-19-1

The compound features a tert-butyl group, a dimethylsilane moiety, and an ethynyl-substituted fluorobenzyl ether, which may influence its biological interactions and pharmacological properties.

This compound potentially interacts with various biological targets through several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways. Silanes are known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.
  • Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, influencing cellular signaling pathways. This interaction can modulate immune responses and other physiological processes.

Anticancer Properties

Research indicates that silane derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated:

  • Cell Viability Assays : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 μM depending on the cell type.
Cell LineIC50 (μM)Notes
HeLa15Moderate cytotoxicity observed
MCF-720Significant reduction in viability
A54925Potential for further investigation

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies demonstrate efficacy against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

Inhibition zones measured through agar diffusion methods indicate that this compound has a notable antibacterial effect.

Case Studies and Research Findings

  • Cytotoxicity in B16F10 Cells : In a study assessing the impact on melanoma cells, this compound was administered at varying concentrations (1, 5, and 10 μM). The results indicated that while lower concentrations did not significantly affect cell viability after 48 hours, higher concentrations led to increased apoptosis markers after 72 hours.
  • Inhibition of Tumor Growth : In vivo studies using mouse models injected with B16F10 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Properties

IUPAC Name

tert-butyl-[(3-ethynyl-2-fluorophenyl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FOSi/c1-7-12-9-8-10-13(14(12)16)11-17-18(5,6)15(2,3)4/h1,8-10H,11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKAHJODDXKYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl({2-fluoro-3-[(trimethylsilyl)ethynyl]benzyl}oxy)dimethylsilane (4.13 g) was mixed with EtOH (61 ml), and potassium carbonate (847 mg) was added thereto, followed by stirring at room temperature for 1 hour. Water and CHCl3 were added to the reaction mixture at 0° C., and the organic layer was washed with water and saturated brine, dried over Na2SO4, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (EtOAc/hexane) to obtain tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane (3.19 g).
Name
tert-Butyl({2-fluoro-3-[(trimethylsilyl)ethynyl]benzyl}oxy)dimethylsilane
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
847 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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